1,1,3,3-Tetrabromopropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabromopropan-2-ol is an organic compound with the molecular formula C3H4Br4O It is a brominated alcohol, characterized by the presence of four bromine atoms and one hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrabromopropan-2-ol can be synthesized through the bromination of propan-2-ol. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrabromopropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds, or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted propan-2-ol derivatives.
Elimination: Formation of alkenes such as 1,3-dibromopropene.
Oxidation: Formation of carbonyl compounds like 1,1,3,3-tetrabromopropanone.
Reduction: Formation of alkanes like 1,1,3,3-tetrabromopropane.
Scientific Research Applications
1,1,3,3-Tetrabromopropan-2-ol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrabromopropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
1,1,3,3-Tetrabromopropan-2-ol can be compared with other brominated alcohols and halogenated compounds:
1,1,3,3-Tetrabromopropane: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,1,2,3-Tetrabromopropane: Different bromination pattern, resulting in distinct chemical properties.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated analog with different halogen atoms, leading to variations in reactivity and applications.
Properties
CAS No. |
62872-21-3 |
---|---|
Molecular Formula |
C3H4Br4O |
Molecular Weight |
375.68 g/mol |
IUPAC Name |
1,1,3,3-tetrabromopropan-2-ol |
InChI |
InChI=1S/C3H4Br4O/c4-2(5)1(8)3(6)7/h1-3,8H |
InChI Key |
DRXMQBJPSSCMPM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)Br)(C(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.